molecular formula C13H13F3N2O4 B2920288 N-(6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinyl)-2,2,2-trifluoroacetamide CAS No. 685109-21-1

N-(6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinyl)-2,2,2-trifluoroacetamide

Cat. No.: B2920288
CAS No.: 685109-21-1
M. Wt: 318.252
InChI Key: SGZWNPAIMZNPEF-UHFFFAOYSA-N
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Description

N-(6,7-Dimethoxy-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinyl)-2,2,2-trifluoroacetamide ( 685109-21-1) is a high-purity synthetic tetrahydroisoquinoline derivative of significant interest in medicinal chemistry research. This compound, with molecular formula C13H13F3N2O4 and molecular weight of 318.25 g/mol, features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, a privileged structure in drug discovery known for its diverse biological activities. The core tetrahydroisoquinoline structure is recognized as a key pharmacophore in compounds investigating P-glycoprotein (P-gp) inhibition to overcome multidrug resistance (MDR) in cancer therapy . Research into structurally similar 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives has demonstrated their potential as multidrug resistance reversers that can sensitize cancer cells to chemotherapeutic agents like doxorubicin . Furthermore, tetrahydroisoquinoline-based compounds have shown promising activity as HIV-1 reverse transcriptase inhibitors, representing valuable scaffolds for antiviral development . The compound's structural features, including the dimethoxy aromatic system and acetamide functionality, align with common pharmacophoric elements required for interaction with various biological targets. This reagent is offered for research applications exclusively and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle appropriate personal protective equipment.

Properties

IUPAC Name

N-(6,7-dimethoxy-1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O4/c1-21-9-3-6-7(4-10(9)22-2)11(19)17-5-8(6)18-12(20)13(14,15)16/h3-4,8H,5H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZWNPAIMZNPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(CNC2=O)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinyl)-2,2,2-trifluoroacetamide (CAS No. 685109-21-1) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, relevant research findings, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F3N2O4 with a molecular weight of 318.25 g/mol. The structure features a tetrahydroisoquinoline core modified with trifluoroacetamide and methoxy groups, which are crucial for its biological activity.

PropertyValue
CAS Number 685109-21-1
Molecular Formula C13H13F3N2O4
Molecular Weight 318.25 g/mol

1. Cholinesterase Inhibition

Recent studies have shown that compounds similar to N-(6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydroisoquinolinyl)-2,2,2-trifluoroacetamide exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of neurotransmitters associated with cognitive functions.

In a study evaluating cholinesterase inhibitors for Alzheimer's disease treatment:

  • The compound demonstrated selective inhibition towards BuChE compared to AChE.
  • IC50 values indicated that it has a moderate inhibitory effect on these enzymes .

2. Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It showed promising results in scavenging free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating its potential to mitigate oxidative stress-related damage in cells .

Study on Cytotoxicity and Multidrug Resistance

A series of derivatives related to N-(6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydroisoquinolinyl)-2,2,2-trifluoroacetamide were synthesized and tested for cytotoxicity against the K562 cell line:

  • Most derivatives exhibited low cytotoxicity; however, some showed promising results against multidrug-resistant cell lines with IC50 values comparable to established agents like verapamil .

Pharmacological Implications

Given its cholinesterase inhibitory action and antioxidant properties:

  • The compound may be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's.
  • Its ability to overcome drug resistance in cancer cells presents a potential avenue for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The tetrahydroisoquinoline scaffold is shared among several compounds in the evidence. Key structural differences lie in substituent patterns and side chains:

Compound Name/ID Core Structure Substituents/Modifications Key Functional Groups
Target Compound Tetrahydroisoquinoline 6,7-dimethoxy, 1-oxo, trifluoroacetamide Trifluoroacetamide, methoxy
Compound 30 () Tetrahydroisoquinoline Diethylamino (phenyl ring), benzylacetamide Benzyl, diethylamino
Compound 33 () Tetrahydroisoquinoline Benzylamino (phenyl ring), benzylacetamide Benzyl, benzylamino
Compound Tetrahydrobenzo[b]thiophene, Quinoxaline Cyano, dimethyl, oxo Cyano, quinoxaline

Key Observations :

  • The target compound’s trifluoroacetamide group distinguishes it from the benzylacetamide derivatives in . This substitution likely increases lipophilicity and metabolic resistance compared to non-fluorinated analogs.
  • Methoxy groups at positions 6 and 7 are shared with compounds in , which may enhance solubility relative to alkylamino-substituted analogs (e.g., Compound 30).

Key Observations :

  • The target compound’s trifluoroacetamide group may simplify synthesis compared to multi-step alkylation protocols (e.g., Compound 31, 15% yield with 1-iodopropane) .
  • Benzyl halides (e.g., Compound 33) show superior reactivity over alkyl halides, correlating with higher yields.
Pharmacological and Physicochemical Properties

Substituent effects on activity can be inferred:

Compound Name/ID LogP (Predicted) Solubility (Predicted) Bioactivity (Reported)
Target Compound ~2.5 (high) Moderate (polar groups) Unknown; likely influenced by trifluoro
Compound 30 () ~3.0 Low (lipophilic) Orexin-1 antagonist (IC₅₀ not provided)
Compound 33 () ~3.2 Low Orexin-1 antagonist
Compound ~1.8 High (cyano group) Unknown

Key Observations :

  • The trifluoroacetamide group in the target compound may reduce LogP compared to benzyl-substituted analogs (Compounds 30, 33), balancing lipophilicity and solubility.
  • Methoxy groups likely improve water solubility relative to diethylamino or benzylamino substituents.

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